molecular formula C9H11N3 B13868491 5-ethyl-1H-indazol-3-amine

5-ethyl-1H-indazol-3-amine

Cat. No.: B13868491
M. Wt: 161.20 g/mol
InChI Key: RYPQOSKIEDCABK-UHFFFAOYSA-N
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Description

5-ethyl-1H-indazol-3-amine is an organic compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used as key structural motifs in various pharmaceuticals. The compound this compound features an indazole core with an ethyl group at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-indazol-3-amine can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system. Another method includes the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

5-ethyl-1H-indazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit tyrosine kinase activity, which plays a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1H-indazol-3-amine: Another indazole derivative with a phenyl group at the 5-position.

    1H-indazole-3-carboxamide: Features a carboxamide group at the 3-position.

    1H-indazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.

Uniqueness

5-ethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the amine group at the 3-position allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-ethyl-1H-indazol-3-amine

InChI

InChI=1S/C9H11N3/c1-2-6-3-4-8-7(5-6)9(10)12-11-8/h3-5H,2H2,1H3,(H3,10,11,12)

InChI Key

RYPQOSKIEDCABK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NN=C2N

Origin of Product

United States

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